sodium;2-methylpropane-2-sulfinate
Description
Sodium 2-methylpropane-2-sulfinate (CAS: 69152-35-8), also known as tert-butylsulfinic acid sodium salt, is a sulfinic acid derivative with the molecular formula C₄H₉NaO₂S and a molecular weight of 144.168 g/mol . It is a white crystalline solid primarily utilized as a synthetic intermediate in organic chemistry, particularly in regioselective thiolation reactions with para-quinone methides to generate sulfur-containing phenolic derivatives . Its sterically hindered tert-butyl group enhances selectivity in nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures .
Properties
IUPAC Name |
sodium;2-methylpropane-2-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2,3)7(5)6;/h1-3H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJOJMSAGPWBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
sodium;2-methylpropane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and other reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Sodium 2-methylpropane-2-sulfinate serves as an important reagent in organic chemistry. It is utilized for:
- Sulfonylation Reactions : Acting as a sulfonylating agent, it facilitates the formation of sulfonamides and other organosulfur compounds through C–S bond formation.
- Synthesis of Thiosulfonates and Sulfones : This compound has been instrumental in synthesizing various thiosulfonates and sulfones, which are valuable in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Vinyl Sulfones
Recent advancements have demonstrated the effectiveness of sodium sulfinates in synthesizing vinyl sulfones, which are critical intermediates in drug development. The process involves using sodium 2-methylpropane-2-sulfinate in photoredox catalytic transformations, showcasing its versatility in modern synthetic methodologies .
Material Science
The compound plays a significant role in the development of new materials:
- Polymer Production : Sodium 2-methylpropane-2-sulfinate is used to create water-soluble polymers that exhibit enhanced properties such as thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and personal care products .
| Property | Description |
|---|---|
| Thermal Stability | Maintains integrity at elevated temperatures |
| Mechanical Strength | Enhances durability of polymer products |
| Water Solubility | Improves application versatility in various industries |
Environmental Applications
In environmental chemistry, sodium 2-methylpropane-2-sulfinate is employed for:
- Water Treatment : Its capacity to inhibit scale formation makes it valuable in cooling systems and boiler treatments. It helps prevent the precipitation of mineral salts like calcium carbonate and calcium sulfate, thereby maintaining system efficiency .
Case Study: Scale Inhibition
Research indicates that sodium 2-methylpropane-2-sulfinate effectively reduces scale buildup in industrial water systems. By dispersing mineral deposits, it enhances the longevity and performance of equipment used in high-temperature and high-pressure environments .
Biomedical Applications
The biomedical field has also seen innovative uses for sodium 2-methylpropane-2-sulfinate:
- Hydrogels for Drug Delivery : The compound is incorporated into hydrogels that serve as drug delivery systems due to their high water retention capacity and biocompatibility. These hydrogels can be used for controlled release applications in wound dressings and transdermal patches .
Case Study: Hydrogel Development
A study highlighted the use of sodium 2-methylpropane-2-sulfinate-based hydrogels that exhibited enhanced conductivity and skin adhesion properties. These hydrogels are suitable for electrocardiographic electrodes, demonstrating their potential in medical diagnostics .
Industrial Applications
In industrial settings, sodium 2-methylpropane-2-sulfinate is utilized for:
- Adhesives and Coatings : Its incorporation into formulations improves adhesive strength and durability, making it suitable for various industrial applications including construction and automotive sectors .
| Application Area | Benefits |
|---|---|
| Adhesives | Enhanced bonding strength |
| Coatings | Improved durability and resistance to environmental factors |
Mechanism of Action
The mechanism of action of sodium;2-methylpropane-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares sodium 2-methylpropane-2-sulfinate with structurally and functionally related sulfinic acid salts, sulfonates, and other derivatives:
Key Differences:
Structural and Functional Groups: Sodium 2-methylpropane-2-sulfinate contains a sulfinic acid group (R-SO₂⁻), which is less oxidized than sulfonates (R-SO₃⁻) but more reactive than sulfenic acids (R-SO⁻) . This intermediate oxidation state enables nucleophilic thiolation reactions, as seen in its use with para-quinone methides . In contrast, sodium 2-methylprop-2-ene-1-sulphonate (a sulfonate) is stabilized by its fully oxidized SO₃⁻ group, making it suitable for industrial polymerization rather than nucleophilic reactions .
Reactivity and Selectivity :
- The tert-butyl group in sodium 2-methylpropane-2-sulfinate imposes significant steric hindrance, directing reactions to specific sites (e.g., 1,6-conjugated addition in Scheme 3 of ) .
- Linear sulfinates like sodium methanesulfinate (CH₃SO₂Na) exhibit broader but less selective reactivity due to minimal steric effects .
Applications :
- Sulfinates (e.g., sodium 2-methylpropane-2-sulfinate) are favored in fine chemical synthesis for their nucleophilicity, while sulfonates (e.g., sodium methallyl sulfonate) are used in bulk industrial processes .
- Sodium sulfosuccinates, with branched alkyl chains, excel as surfactants due to their amphiphilic properties .
Safety and Handling: Sodium 2-methylpropane-2-sulfinate requires standard sulfinate handling precautions (gloves, particulate filters) .
Research Findings and Data
- Thiolation Efficiency: Sodium 2-methylpropane-2-sulfinate achieved 83–86% yields in thiolation reactions with substituted phenols, outperforming less hindered sulfinates like sodium propane-1-sulfinate (moderate yields) .
- Thermal Stability : The tert-butyl group enhances thermal stability compared to sodium methanesulfinate, which decomposes at lower temperatures due to its simpler structure .
Preparation Methods
Reaction Mechanism and Conditions
Sulfur trioxide, complexed with a Lewis base such as dimethylformamide (DMF) or dimethylacetamide (DMAc), reacts with liquefied isobutylene in a halogenated solvent (e.g., ethylene dichloride). The complexation stabilizes SO₃, preventing uncontrolled polymerization and enhancing regioselectivity. The reaction proceeds via a two-step mechanism:
-
Formation of the SO₃-Lewis base adduct :
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Electrophilic attack on isobutylene :
Neutralization with sodium hydroxide yields the sodium sulfinate salt:
Critical parameters include:
Optimization for Low Iron Content
Iron impurities (>3 ppm) compromise product quality by catalyzing oxidation and coloration. The patent US6660882B2 addresses this by:
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Distilling SO₃ to remove iron contaminants (≤20 ppm).
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Using iron-free sodium hydroxide (≤3 ppm Fe).
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Precipitating residual iron via methanol washing, achieving ≤0.43 ppm Fe in the final product.
Table 1: Performance Metrics of Direct Sulfonation
| Parameter | Value |
|---|---|
| Yield | 94.8% |
| Purity | 99.8% |
| Iron Content | 0.43 ppm |
| APHA Color (5% solution) | 7 |
Reduction of Sulfonyl Chloride Precursors
Sodium 2-methylpropane-2-sulfinate can be synthesized via reduction of tert-butyl sulfonyl chloride using sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). While less common industrially, this method offers high purity for laboratory-scale applications.
Reaction Pathway
The sulfonyl chloride undergoes nucleophilic displacement with NaHSO₃:
Challenges include:
-
Byproduct management : SO₂ gas requires scrubbing.
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Incomplete reduction : Excess NaHSO₃ (1.5 equiv) ensures full conversion.
Asymmetric Synthesis via Chiral Sulfinyl Transfer Agents
For enantiomerically pure sulfinates, asymmetric methods using chiral templates are indispensable. The process reported by Huang et al. (2019) achieves >99:1 enantiomeric ratio (er) via a recyclable benzooxathiazinone template.
Chiral Template Approach
-
Synthesis of benzooxathiazinone (9) :
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Phenol derivative 8 reacts with SOCl₂ and pyridine to form the sulfinyl chloride intermediate.
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Diastereoselective crystallization yields 9 with 98:2 dr.
-
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Cleavage with tert-BuMgCl :
Q & A
Q. What are the standard synthetic routes for sodium 2-methylpropane-2-sulfinate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sulfination of 2-methylpropane-2-thiol or oxidation of corresponding thioethers. Key steps include:
Reagent Selection : Use controlled oxidation agents (e.g., hydrogen peroxide in acidic media) to avoid over-oxidation to sulfonate derivatives.
Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: methanol/ethyl acetate) improves purity.
Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ion chromatography (IC) to detect sulfonate contaminants.
| Analytical Technique | Key Parameters | Purpose |
|---|---|---|
| Ion Chromatography (IC) | Conductivity detection, anion-exchange column | Quantify sulfonate impurities |
| NMR (¹H, ¹³C) | DMSO-d₆ solvent, 400 MHz | Confirm structure and purity |
| Elemental Analysis | C, H, S, Na content | Validate stoichiometry |
Q. How should researchers characterize sodium 2-methylpropane-2-sulfinate’s stability under varying conditions?
Methodological Answer: Design stability studies using:
- Thermal Analysis : Thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.
- pH Sensitivity : Dissolve in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 220–300 nm).
- Light Exposure : Conduct accelerated photostability tests (ICH Q1B guidelines) using a xenon lamp.
Q. Critical Considerations :
- Store in amber vials at 4°C under inert gas (argon) to prevent oxidation.
- Use FT-IR to track sulfinate-to-sulfonate conversion (loss of S=O stretching at 1040 cm⁻¹).
Q. What safety protocols are essential for handling sodium 2-methylpropane-2-sulfinate?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (per GHS non-classified status but general precaution) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfinic acid vapors.
- Waste Disposal : Neutralize with calcium hydroxide before disposal to minimize environmental impact .
Q. How can conflicting data on sodium 2-methylpropane-2-sulfinate’s reactivity in aqueous systems be resolved?
Methodological Answer: Address contradictions through:
Controlled Replication : Reproduce studies under standardized conditions (e.g., fixed ionic strength, temperature).
Advanced Spectroscopy : Use ¹⁷O NMR to track oxygen exchange in sulfinate-water interactions.
Computational Modeling : Density Functional Theory (DFT) simulations to predict hydrolysis pathways.
Q. Example Workflow :
- Hypothesis : Discrepancies arise from trace metal catalysts (e.g., Fe³⁺) in water.
- Testing : Add EDTA to sequester metals and compare reactivity.
Q. What are the mechanistic implications of sodium 2-methylpropane-2-sulfinate in radical reactions?
Methodological Answer: Investigate using:
- Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates (e.g., sulfonyl radicals).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
Q. Case Study :
- Reaction : Sulfinate-mediated C–H functionalization.
- Key Data : Correlation between sulfinate concentration and radical initiation efficiency.
Q. How does sodium 2-methylpropane-2-sulfinate interact with biological macromolecules, and what are the implications for toxicity?
Methodological Answer:
- In Vitro Assays : Measure binding affinity to proteins (e.g., serum albumin) via isothermal titration calorimetry (ITC).
- Metabolomic Profiling : Use LC-MS to identify sulfinate-derived metabolites in cell cultures.
Q. Data Interpretation :
Q. What methodological gaps exist in current studies of sodium 2-methylpropane-2-sulfinate’s environmental persistence?
Methodological Answer:
- Gap Identification : Lack of long-term biodegradation data under aerobic/anaerobic conditions.
- Proposed Solutions :
- Microcosm Studies : Simulate soil/water systems with ¹⁴C-labeled sulfinate to track mineralization.
- QSAR Modeling : Predict bioaccumulation potential using substituent-specific parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
